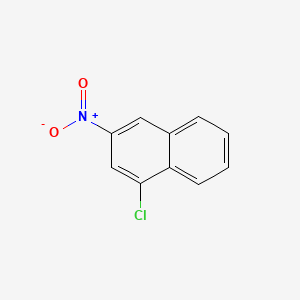

1-Chloro-3-nitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

53526-29-7 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

1-chloro-3-nitronaphthalene |

InChI |

InChI=1S/C10H6ClNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H |

InChI Key |

LSACNADXSMNMJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 3 Nitronaphthalene

Direct Halogenation Approaches to Nitronaphthalenes

The direct introduction of a chlorine atom onto a nitronaphthalene scaffold is a primary strategy for synthesizing chloronitronaphthalene isomers. However, the complexity of this method lies in directing the chlorine to the desired position, as the nitro group significantly influences the reactivity of the naphthalene (B1677914) ring.

Regioselective Chlorination of Nitronaphthalene Precursors

The chlorination of 1-nitronaphthalene (B515781) is a complex process that can yield a mixture of products. umanitoba.cacanada.ca The nitro group, being an electron-withdrawing group, deactivates the naphthalene ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (positions 5 and 8). However, other isomers are often formed as well. researchgate.net The reaction can also be complicated by the elimination of the nitro group, leading to the formation of naphthalene and polychlorinated naphthalenes. umanitoba.cacanada.ca

Research has shown that the chlorination of 1-nitronaphthalene can produce 1-chloro-5-nitronaphthalene, 3-chloro-5-nitronaphthalene, 1-chloro-8-nitronaphthalene, and 1,4-dichloro-5-nitronaphthalene. researchgate.net Achieving a high yield of a specific isomer, such as 1-chloro-3-nitronaphthalene, through this direct approach is challenging and often requires careful optimization of reaction conditions and the use of specific catalytic systems.

Catalytic Systems in Halogenation Reactions

Various catalytic systems are employed to enhance the rate and selectivity of halogenation reactions on nitronaphthalene precursors. Lewis acids, such as iron(III) chloride (FeCl₃), are commonly used to polarize the halogen molecule, making it a more potent electrophile. For instance, the chlorination of 7-nitronaphthalene can be achieved using chlorine gas in the presence of FeCl₃ to introduce a chlorine atom at the 1-position, leveraging the meta-directing effect of the nitro group. However, the use of such strong Lewis acids can also lead to over-chlorination, producing undesired di- and polychlorinated products.

Alternative catalysts and reaction media have been explored to improve regioselectivity. For example, carrying out the chlorination in a melt of 1-nitronaphthalene at 80°C with chlorine gas and a catalytic amount of iron has been reported. google.com The use of ionic liquids as solvents in conjunction with copper(II) chloride (CuCl₂) has also been shown to facilitate the para-chlorination of anilines, suggesting a potential avenue for more controlled halogenation of naphthalene derivatives. researchgate.net Furthermore, simple Lewis bases like DABCO have been demonstrated to catalyze the halogenation of aromatic compounds with N-halosuccinimides under mild conditions, offering another potential strategy for selective chlorination. nih.gov

Nitration Strategies for Chloronaphthalene Derivatives

An alternative and often more controlled route to 1-chloro-3-nitronaphthalene involves the nitration of a chloronaphthalene precursor. In this approach, the directing effect of the chlorine atom guides the incoming nitro group to specific positions on the naphthalene ring.

Electrophilic Aromatic Nitration Mechanisms

The nitration of aromatic compounds, including chloronaphthalenes, proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

The mechanism involves the following steps:

Generation of the nitronium ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. libretexts.orgyoutube.com

Electrophilic attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comuomustansiriyah.edu.iq

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

The regioselectivity of the nitration is determined by the stability of the intermediate carbocation. For substituted naphthalenes, the position of the existing substituent dictates where the incoming nitro group will attach.

Influence of Reaction Conditions on Isomer Distribution

The distribution of isomers produced during the nitration of chloronaphthalenes is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. The chlorine atom is an ortho-, para-directing group, but in the case of naphthalene, substitution at the alpha-position (positions 1, 4, 5, and 8) is generally favored over the beta-position (positions 2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. uomustansiriyah.edu.iq

For 1-chloronaphthalene (B1664548), nitration typically yields a mixture of isomers. The electron-withdrawing nature of the chlorine atom directs the incoming nitro group primarily to the unoccupied alpha positions of the same ring (position 4) and the adjacent ring (positions 5 and 8). researchgate.net Nitration of 1-chloronaphthalene with excess fuming nitric acid at elevated temperatures has been reported to produce a mixture of 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene. researchgate.net

Controlling the reaction conditions is crucial to maximize the yield of the desired isomer. For instance, using a mixed acid system (HNO₃/H₂SO₄) at low temperatures (0–10°C) can help to minimize the formation of di-nitrated byproducts. The choice of solvent can also play a role; solvents like dioxane or acetic acid can improve the solubility of the reactants and help to moderate the exothermic nature of the reaction.

Indirect Synthetic Pathways for 1-Chloro-3-nitronaphthalene

Indirect methods for the synthesis of 1-chloro-3-nitronaphthalene may be employed to achieve higher purity or to overcome challenges of regioselectivity associated with direct methods. These pathways often involve multiple steps and the use of protecting or directing groups that are later removed.

One historical, though less common, approach involves starting with a precursor that already contains the desired substitution pattern in a modified form. For example, older synthetic routes for related dinitronaphthalenes, such as 1,3-dinitronaphthalene (B1222033), started from 2,4-dinitro-1-naphthol (B147749) (Martins Yellow), which involved reduction and diazotization, but these methods were often plagued by low yields. Another indirect strategy mentioned in early literature for similar compounds involved the use of chloronitro precursors where a different group was displaced, such as in the nucleophilic substitution of 1-chloro-2,4-dinitronaphthalene, though this could lead to isomer scrambling.

A more modern and controlled indirect pathway could involve a Sandmeyer-type reaction. This would typically start with an aminonitronaphthalene precursor. For instance, one could theoretically start with an amino group at the 3-position and a nitro group at the 1-position. The amino group could then be converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst. However, the synthesis of the required 3-amino-1-nitronaphthalene precursor itself would present its own set of regioselectivity challenges.

Another potential indirect route could involve the reduction of one nitro group in a dinitronaphthalene. For example, if 1,3-dinitronaphthalene were selectively reduced at the 3-position to form 3-nitro-1-naphthylamine, this could then undergo a Sandmeyer reaction to introduce the chloro group. The selective reduction of one nitro group in the presence of another is a known synthetic strategy but requires careful control of reagents and conditions.

Diazotization and Sandmeyer Reactions for Halogen Introduction

The Sandmeyer reaction is a versatile and widely employed method for the synthesis of aryl halides from aryl diazonium salts, which are themselves generated from primary aromatic amines. wikipedia.orglscollege.ac.in This transformation is a cornerstone in aromatic chemistry, providing a reliable route to introduce a halogen at a specific position on an aromatic ring that is often difficult to achieve through direct halogenation. The synthesis of 1-chloro-3-nitronaphthalene via this method uses 3-nitro-1-naphthylamine as the starting precursor. rsc.org

Diazotization of 3-nitro-1-naphthylamine: The first step involves the conversion of the primary amino group (-NH₂) on 3-nitro-1-naphthylamine into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). mnstate.edu Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and to minimize the formation of undesired phenol (B47542) byproducts from the reaction with water. mnstate.edu The resulting product of this step is 3-nitronaphthalene-1-diazonium chloride.

Sandmeyer Reaction: The second stage is the substitution of the diazonium group with a chlorine atom. The cold aqueous solution of the 3-nitronaphthalene-1-diazonium salt is added to a solution of copper(I) chloride (CuCl). wikipedia.orglscollege.ac.in The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a chlorine atom from the copper salt to yield the final product, 1-chloro-3-nitronaphthalene. lscollege.ac.in

The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.orglscollege.ac.in While catalytic amounts of copper(I) are sufficient, a stoichiometric amount is often used to ensure higher reactivity and better yields. lscollege.ac.in

| Step | Precursor | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| Diazotization | 3-Nitro-1-naphthylamine | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Low temperature (0-5 °C), Aqueous medium | 3-Nitronaphthalene-1-diazonium chloride |

| Sandmeyer Reaction | 3-Nitronaphthalene-1-diazonium chloride | Copper(I) Chloride (CuCl) | Vigorous stirring, Controlled addition | 1-Chloro-3-nitronaphthalene |

Sequential Functionalization from Substituted Naphthylamines

The synthesis of 1-chloro-3-nitronaphthalene is a prime example of sequential functionalization, where substituents are introduced in a deliberate, stepwise manner to achieve the desired substitution pattern. The strategy hinges on the synthesis of a key intermediate, 3-nitro-1-naphthylamine, which already contains both the nitro group and the amine functionality at the required positions.

A common synthetic pathway begins with the nitration of naphthalene, which predominantly yields 1-nitronaphthalene. The subsequent introduction of a second nitro group to form 1,3-dinitronaphthalene can be accomplished, although it may require specific nitrating agents and conditions. acs.org A more controlled approach involves the nitration of N-acetyl-1-naphthylamine (the acetylated form of 1-naphthylamine), which directs the incoming nitro group primarily to the 4-position, but can also yield other isomers.

Once a dinitronaphthalene or a suitable nitro-naphthylamine is obtained, selective reactions are employed. For instance, starting from 1,3-dinitronaphthalene, a selective reduction of one nitro group is required. The nitro group at the 1-position can be selectively reduced to an amino group, yielding the crucial 3-nitro-1-naphthylamine precursor. This selective reduction is a critical step that sets the stage for the final halogen introduction.

The resulting 3-nitro-1-naphthylamine is then carried forward to the diazotization and Sandmeyer reaction as described previously (Section 2.3.1) to replace the newly formed amino group with chlorine. This multi-step sequence ensures high regioselectivity, placing the chloro and nitro groups specifically at the 1- and 3-positions, respectively. This stepwise approach avoids the complexities and poor selectivity often associated with the direct chlorination of 1-nitronaphthalene, which can lead to a mixture of isomers and byproducts due to the elimination of the nitro group. umanitoba.ca

The general principle of using substituted naphthylamines as platforms for further diversification is well-established. For example, 4-nitro-1-naphthylamine (B40213) is used as a precursor to synthesize 1,4-dinitronaphthalene (B1214213) by replacing the amino group with a nitro group in a related Sandmeyer-type reaction. orgsyn.org These examples underscore the utility of substituted naphthylamines as versatile intermediates in the synthesis of complex naphthalene derivatives.

| Step | Starting Material | Transformation | Key Reagents/Process | Product |

|---|---|---|---|---|

| 1 | Naphthalene | Mononitration | HNO₃/H₂SO₄ | 1-Nitronaphthalene |

| 2 | 1-Nitronaphthalene | Dinitration | Nitrating Mixture | 1,3-Dinitronaphthalene |

| 3 | 1,3-Dinitronaphthalene | Selective Reduction | e.g., Sodium Sulfide | 3-Nitro-1-naphthylamine |

| 4 | 3-Nitro-1-naphthylamine | Diazotization/Sandmeyer | NaNO₂/HCl; CuCl | 1-Chloro-3-nitronaphthalene |

Chemical Reactivity and Transformation Studies of 1 Chloro 3 Nitronaphthalene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for halo-nitroaromatic compounds. The reaction proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group. masterorganicchemistry.commdpi.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate. masterorganicchemistry.commdpi.com In 1-chloro-3-nitronaphthalene, the nitro group at the C-3 position deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. mdpi.comnih.gov

The chlorine atom at the C-1 position of 1-chloro-3-nitronaphthalene is susceptible to displacement by various nucleophiles. The nitro group at C-3, being in a meta position relative to the chloro group, provides activation for this substitution. In nucleophilic aromatic substitution reactions, the rate is generally accelerated by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. masterorganicchemistry.com The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order of C-X bond strength. masterorganicchemistry.com This indicates that the rate-determining step is usually the initial attack of the nucleophile to form the intermediate, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Common nucleophiles that can displace the chloro substituent include amines, alkoxides, and thiols. For instance, reactions with alkoxides would lead to the formation of the corresponding ether, 1-alkoxy-3-nitronaphthalene. The reactivity of the chloro group is significantly influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

| Nucleophile | Product | Reaction Type |

| Amines | 1-Amino-3-nitronaphthalene derivatives | Nucleophilic Aromatic Substitution |

| Alkoxides | 1-Alkoxy-3-nitronaphthalene | Nucleophilic Aromatic Substitution |

| Thiols | 1-Thio-3-nitronaphthalene derivatives | Nucleophilic Aromatic Substitution |

This table presents potential nucleophilic substitution reactions based on the general reactivity of chloro-nitroaromatic compounds.

The most common and synthetically useful transformation of the nitro group in nitroaromatic compounds is its reduction to a primary amine. unimi.it This conversion is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals. unimi.it The reduction of the nitro group in 1-chloro-3-nitronaphthalene to yield 1-chloro-3-aminonaphthalene can be achieved using various reducing agents.

Classic methods include the use of metals in acidic media, such as tin and hydrochloric acid or iron and acetic acid. unimi.it Catalytic hydrogenation is also a widely employed method, using catalysts like palladium on carbon (Pd/C) or platinum-based catalysts with hydrogen gas. rsc.org These methods are often highly efficient and can be selective, leaving other functional groups like the chloro substituent intact. rsc.org For example, studies on the reduction of various nitroarenes have shown that functional groups such as halogens (Cl, Br), ketones, and esters can be tolerated under specific catalytic conditions. unimi.itrsc.org The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. unimi.it

While less common than reduction, the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, particularly when it is located at a position highly activated by other substituents. researchgate.net

| Reagent/Catalyst | Conditions | Product | Key Feature |

| Sn / HCl | Acidic medium | 1-Chloro-3-aminonaphthalene | Classic metal/acid reduction |

| Fe / Acetic Acid | Acidic medium | 1-Chloro-3-aminonaphthalene | Béchamp reduction variant unimi.it |

| H₂ / Pd-C | Hydrogen atmosphere | 1-Chloro-3-aminonaphthalene | Selective catalytic hydrogenation rsc.org |

| Iron Nanoparticles | Water, room temp. | 1-Chloro-3-aminonaphthalene | Green chemistry approach rsc.org |

This table summarizes common methods for the reduction of the nitro group applicable to 1-chloro-3-nitronaphthalene, based on general literature for nitroarenes.

Electrophilic and Radical Reactions on the Naphthalene (B1677914) Core

The naphthalene ring in 1-chloro-3-nitronaphthalene is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of both the chloro and nitro substituents. nih.gov Electrophilic substitution, such as nitration or halogenation, would be significantly slower compared to unsubstituted naphthalene and would require harsh reaction conditions. docbrown.info The directing effects of the substituents would guide any incoming electrophile; the nitro group is a meta-director, while the chloro group is an ortho-, para-director.

A key strategy to overcome this deactivation is through "superelectrophilic activation." researchgate.net This involves using a strong Lewis acid, such as aluminum chloride (AlCl₃), in excess. researchgate.netrsc.org The Lewis acid coordinates to the nitro group, significantly increasing its electron-withdrawing power and generating a highly electrophilic dicationic species. researchgate.net This "superelectrophile" is reactive enough to engage with even weak nucleophiles. researchgate.net Computational studies on 1-nitronaphthalene (B515781) suggest that this activation involves the formation of a dicationic species through protonation (from trace moisture) and coordination with AlCl₃. researchgate.net This activated complex can then undergo reactions that are otherwise inaccessible.

Studies on 1-nitronaphthalene demonstrate its ability to react with weak nucleophiles like benzene (B151609) and cyclohexane (B81311) when subjected to superelectrophilic activation with AlCl₃. researchgate.netrsc.org In the presence of excess AlCl₃, 1-nitronaphthalene smoothly reacts with benzene to form complex condensation products. rsc.org Similarly, its reaction with cyclohexane under these conditions leads to selective reduction of the unsubstituted ring, yielding 5,6,7,8-tetrahydro-1-naphthylamine. rsc.org

Applying this principle to 1-chloro-3-nitronaphthalene, it is expected that superelectrophilic activation would enable reactions with external reagents like benzene and cyclohexane. The reaction with benzene would likely lead to Friedel-Crafts-type arylation products, while the reaction with cyclohexane would result in ionic hydrogenation of the less-substituted aromatic ring. The precise structure of the products would be influenced by the directing effects of both the chloro and nitro groups on the activated naphthalene core.

Photochemical Reactivity and Excited-State Dynamics

The photochemistry of nitroaromatic compounds, including nitronaphthalenes, is characterized by highly efficient and rapid deactivation of their excited states. nih.gov Upon absorption of light, 1-chloro-3-nitronaphthalene would be promoted to a singlet excited state (S₁). For the parent compound, 1-nitronaphthalene, the dominant decay pathway for the S₁ state is an extremely fast intersystem crossing (ISC) to the triplet manifold (Tₙ), occurring on a sub-picosecond timescale. acs.orgresearchgate.netacs.org This ultrafast ISC is a hallmark of many nitrated polycyclic aromatic hydrocarbons and is responsible for their typically very low fluorescence quantum yields, rendering them practically non-fluorescent. nih.govresearchgate.net

The excited triplet state (³(1-chloro-3-nitronaphthalene)*) is a key intermediate in subsequent photochemical reactions. Studies on 1-nitronaphthalene show that its triplet state is a potent oxidizing agent. acs.orgnih.gov It can react with various species, including oxygen and halide anions. acs.org The quenching of the triplet state by molecular oxygen is very efficient, with a bimolecular rate constant of approximately 1.95 × 10⁹ M⁻¹ s⁻¹. acs.org This interaction can lead to the formation of reactive oxygen species such as singlet oxygen (¹O₂) and the hydroperoxyl radical (HO₂•). acs.org

Furthermore, the triplet state can abstract electrons from halide anions. Laser flash photolysis studies of 1-nitronaphthalene in aqueous solution have quantified the quenching rate constants of its triplet state by different halides. acs.org This process leads to the formation of dihalogen radical anions (X₂•⁻). acs.org The reactivity is highly dependent on the halide, with the rate increasing dramatically from chloride to iodide. acs.org The presence of the chloro-substituent in 1-chloro-3-nitronaphthalene would likely influence the specific lifetimes and reaction rates but the general photochemical behavior is expected to be similar to that of 1-nitronaphthalene.

| Quenching Agent | Quenching Rate Constant of ³(1-Nitronaphthalene)* (M⁻¹ s⁻¹) | pH |

| Oxygen (O₂) | (1.95 ± 0.05) × 10⁹ | ~6.5 |

| Chloride (Cl⁻) | (2.9 ± 0.4) × 10⁴ | ~6.5 |

| Chloride (Cl⁻) | (7.7 ± 1.2) × 10⁵ | 1.1 |

| Bromide (Br⁻) | (7.5 ± 0.2) × 10⁸ | ~6.5 |

| Iodide (I⁻) | (1.1 ± 0.1) × 10¹⁰ | ~6.5 |

Data from laser flash photolysis studies of 1-nitronaphthalene, serving as a model for the photochemical reactivity of 1-chloro-3-nitronaphthalene. acs.org

Ultrafast Intersystem Crossing Pathways

A defining characteristic of nitronaphthalene derivatives is the exceptionally rapid transition from the first excited singlet state (S₁) to the triplet manifold (Tₙ). This process, known as intersystem crossing (ISC), is the predominant decay pathway for the S₁ state. nih.gov For the parent compound, 1-nitronaphthalene, this change in spin multiplicity occurs on a timescale of 100 femtoseconds (fs) or less, which is among the fastest ever recorded for an organic molecule. nih.govresearchgate.net

This ultrafast ISC is attributed to several factors. Theoretical calculations suggest the presence of upper-level triplet states that are nearly isoenergetic with the initially populated S₁ state. nih.govresearchgate.net These receiving triplet states possess a partial n-π* character, which, according to El-Sayed's rules, facilitates a high rate of spin-orbit coupling with the singlet state, leading to an extremely efficient ISC. nih.govresearchgate.net The process is so rapid that it is believed to occur from non-equilibrated excited states in a strongly nonadiabatic regime. acs.org

The solvent environment can influence the lifetime of the S₁ state, although the ISC remains the dominant deactivation channel. Studies on 1-nitronaphthalene have shown that changes in solvent polarity can alter the relative energies of the singlet and triplet manifolds, leading to modest variations in the S₁ lifetime. nih.govresearchgate.net For instance, the fluorescence lifetime in cyclohexane is approximately double that observed in more polar solvents. nih.gov

Table 1: S₁ State Lifetime of 1-Nitronaphthalene in Various Solvents

| Solvent | Polarity Index | S₁ Lifetime (fs) |

|---|---|---|

| Cyclohexane | 0.2 | ~100 |

| Acetonitrile (B52724) | 5.8 | < 100 |

| Methanol | 5.1 | < 100 |

Data derived from studies on 1-nitronaphthalene, which serves as a model for the photophysics of its derivatives. nih.govresearchgate.net

Triplet State Photophysics and Photoreactions

Following the near-instantaneous intersystem crossing, the population accumulates in the triplet manifold. The subsequent relaxation to the lowest triplet state (T₁) and its vibrational cooling are much slower processes, occurring on a timescale of 1 to 16 picoseconds. nih.gov This transient absorption study provided direct evidence for the involvement of an intermediate, upper-level triplet state that acts as the receiver from the singlet state before relaxing to the T₁ state. nih.gov

The lowest excited triplet state of 1-nitronaphthalene (³1NN*) is a highly reactive species. Its decay is strongly dependent on the surrounding medium, particularly the pH. acs.org At pH levels above 2, it decays with a pseudo-first-order rate constant of approximately 6.0 x 10⁵ s⁻¹. acs.org However, in highly acidic conditions, the decay rate is significantly enhanced, suggesting the formation of a more reactive protonated triplet state (³1NNH⁺). acs.org The triplet state can be quenched by various molecules, including molecular oxygen and halide ions, through electron transfer mechanisms. acs.org

Table 2: Bimolecular Quenching Rate Constants for the Triplet State of 1-Nitronaphthalene (³1NN)*

| Quenching Species | Conditions | Rate Constant (kₒ) | Reference |

|---|---|---|---|

| Oxygen (O₂) | Aqueous Solution | (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹ | acs.org |

| Chloride (Cl⁻) | pH ~6.5 | (2.9 ± 0.4) × 10⁴ M⁻¹ s⁻¹ | acs.org |

| Chloride (Cl⁻) | pH 1.1 | (7.7 ± 1.2) × 10⁵ M⁻¹ s⁻¹ | acs.org |

| Bromide (Br⁻) | pH ~6.5 | (7.5 ± 0.2) × 10⁸ M⁻¹ s⁻¹ | acs.org |

| Iodide (I⁻) | pH ~6.5 | (1.1 ± 0.1) × 10¹⁰ M⁻¹ s⁻¹ | acs.org |

| Nitrite (B80452) (NO₂⁻) | pH 2.0 | (3.56 ± 0.11) × 10⁸ M⁻¹ s⁻¹ | nih.gov |

Intramolecular Photorearrangement Mechanisms

Once the triplet state is populated, 1-nitronaphthalene can undergo a photodegradation process via an intramolecular rearrangement. acs.org Quantum chemical calculations have provided strong evidence for a mechanism that was first hypothesized nearly five decades ago. acs.org This pathway involves the triplet state rearranging to form an oxaziridine (B8769555) ring intermediate. acs.org This transformation proceeds through an accessible singlet-triplet crossing region, ultimately leading to the degradation of the molecule. acs.org This photochemical rearrangement on the triplet manifold is considered a primary photoinduced process for nitrated polycyclic aromatic hydrocarbons under solar radiation. acs.org A more general mechanism for nitroaromatic compounds involves the photoisomerization of the nitro group (-NO₂) into a nitrite group (-ONO), which can then lead to the release of nitric oxide. researchgate.net

Photosensitized Processes in Aqueous Environments

In aqueous environments, the excited triplet state of 1-nitronaphthalene acts as a potent photosensitizer, initiating chemical reactions in other molecules. acs.orgresearchgate.net Its high triplet quantum yield makes it an efficient generator of other reactive species. researchgate.net For example, the triplet state can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH) and with molecular oxygen to generate singlet oxygen (¹O₂), both of which are powerful oxidants. acs.orgresearchgate.net

The triplet state is also capable of oxidizing inorganic anions present in atmospheric waters. It reacts with halide anions via electron transfer to form dihalogen radical anions (X₂•⁻). acs.org Furthermore, it can oxidize nitrite (NO₂⁻) to produce nitrogen dioxide radical (•NO₂). nih.govresearchgate.net This latter reaction is pH-dependent, with the rate increasing significantly from pH 2.0 to 6.5. nih.gov The generated •NO₂ can then react with another ground-state 1-nitronaphthalene molecule, leading to the formation of dinitronaphthalene isomers in a process known as photonitration. nih.govresearchgate.net These photosensitized reactions highlight the potential role of nitronaphthalenes in the chemical processing of pollutants in sunlit atmospheric waters. acs.org

Table 3: Photosensitized Reactions Initiated by the 1-Nitronaphthalene Triplet State (³1NN) in Aqueous Solution*

| Reactant | Product(s) | Environmental Significance | Reference |

|---|---|---|---|

| Oxygen (O₂) | Singlet Oxygen (¹O₂) | Oxidation of organic pollutants | acs.org |

| Water (H₂O) / Hydroxide (OH⁻) | Hydroxyl Radical (•OH) | Major atmospheric oxidant | acs.orgresearchgate.net |

| Halide Anions (X⁻) | Dihalogen Radical Anions (X₂•⁻) | Transformation of halides | acs.org |

| Nitrite (NO₂⁻) | Nitrogen Dioxide Radical (•NO₂) | Formation of •NO₂ and subsequent photonitration | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 1-chloro-3-nitronaphthalene, the infrared spectrum is dominated by vibrations associated with the nitro group, the carbon-chlorine bond, and the naphthalene (B1677914) ring system.

Aromatic nitro compounds exhibit strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. orgchemboulder.comspectroscopyonline.com For an aromatic compound like 1-chloro-3-nitronaphthalene, these bands are expected in the regions of 1550-1475 cm⁻¹ for the asymmetric stretch and 1360-1290 cm⁻¹ for the symmetric stretch. orgchemboulder.com The C-Cl stretching vibration for chloroaromatic compounds typically appears in the 850-550 cm⁻¹ region. libretexts.org The aromatic nature of the naphthalene skeleton is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and in-ring C-C stretching vibrations in the 1600-1400 cm⁻¹ range. orgchemboulder.comvscht.cz

Table 1: Characteristic FT-IR Absorption Ranges for 1-Chloro-3-nitronaphthalene

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 |

| C-Cl | Stretch | 850 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structure

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Chloro-3-nitronaphthalene

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.7 | Doublet |

| H-4 | 8.1 - 8.3 | Doublet |

| H-5 | 7.8 - 8.0 | Triplet/Doublet of Doublets |

| H-6 | 7.6 - 7.8 | Triplet/Doublet of Doublets |

| H-7 | 7.9 - 8.1 | Doublet |

| H-8 | 8.8 - 9.0 | Doublet |

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on all ten carbon atoms in the 1-chloro-3-nitronaphthalene molecule. The carbon atoms directly attached to the electron-withdrawing chloro and nitro groups (C-1 and C-3) would be significantly deshielded, appearing at higher chemical shifts. The remaining eight carbon signals would appear in the aromatic region (typically 120-150 ppm). Quaternary carbons (those not attached to hydrogen, i.e., C-1, C-3, C-4a, and C-8a) generally show weaker signals. As with ¹H NMR, predicted spectra are valuable in the absence of experimental data. nmrdb.org The unique set of ten chemical shifts provides a definitive fingerprint for the 1,3-isomer, distinguishing it from all other possible isomers.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-3-nitronaphthalene

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 130 - 135 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 127 - 131 |

| C-8 | 122 - 126 |

| C-8a | 132 - 137 |

Note: These are estimated values from NMR prediction software. Actual experimental values may vary.

Mass Spectrometry for Structural Confirmation and Reaction Product Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 1-chloro-3-nitronaphthalene would be expected to show a distinct molecular ion [M]⁺ peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of about 3:1, confirming the presence of one chlorine atom. docbrown.infowhitman.edu

The fragmentation of nitroaromatic compounds under EI often involves the loss of the nitro group (NO₂) and/or a nitro radical (NO). nih.govresearchgate.netresearchgate.net Therefore, significant fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ would be expected. Subsequent loss of the chlorine atom ([M-Cl]⁺) or HCl from fragment ions are also common pathways for chlorinated aromatic compounds. oup.com The precise mass measurements from high-resolution mass spectrometry would allow for the determination of the elemental formula, C₁₀H₆ClNO₂, further confirming the identity of the compound.

Table 4: Expected Key Ions in the Mass Spectrum of 1-Chloro-3-nitronaphthalene

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₁₀H₆³⁵ClNO₂]⁺ | 207 | Molecular Ion (M) |

| [C₁₀H₆³⁷ClNO₂]⁺ | 209 | Molecular Ion (M+2) |

| [C₁₀H₆Cl]⁺ | 161 | Loss of NO₂ |

| [C₁₀H₆ClNO]⁺ | 191 | Loss of O |

| [C₁₀H₆NO₂]⁺ | 172 | Loss of Cl |

| [C₁₀H₅]⁺ | 77 | Phenyl fragment from further fragmentation |

Table of Compounds

| Compound Name |

|---|

| 1-Chloro-3-nitronaphthalene |

| 1-Chloro-4-nitronaphthalene |

| 1-nitronaphthalene (B515781) |

| 2-nitronaphthalene (B181648) |

| Chloroaromatic compounds |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of 1-chloro-3-nitronaphthalene, GC-MS serves as an essential tool for purity assessment and identification in complex mixtures. The gas chromatograph separates the compound from other components based on its volatility and interaction with the stationary phase of the GC column, leading to a characteristic retention time.

The molecular ion peak ([M]+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO2, 46 Da) and the subsequent elimination of other small neutral molecules. For 1-chloro-3-nitronaphthalene, characteristic fragments would likely include the loss of the nitro group to form a chloronaphthalene cation, as well as cleavages of the naphthalene ring system. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

In research, GC-MS is instrumental in monitoring the synthesis of 1-chloro-3-nitronaphthalene and identifying potential isomers and byproducts. For instance, studies on the chlorination of 1-nitronaphthalene have utilized gas chromatography to separate various chlorinated nitro-naphthalene products, which are subsequently identified by their mass spectra. scitepress.org

Table 1: Illustrative GC-MS Data for Related Nitronaphthalene Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 1-Nitronaphthalene | 11.38 | 173 (M+), 127, 115, 77 |

| 2-Nitronaphthalene | 11.89 | 173 (M+), 127, 115 |

This table is for illustrative purposes and shows data for related compounds to provide context for the expected GC-MS behavior of 1-chloro-3-nitronaphthalene.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio. This precision allows for the determination of the elemental composition of a molecule.

For 1-chloro-3-nitronaphthalene, with a molecular formula of C10H6ClNO2, the theoretical exact mass can be calculated with a high degree of accuracy. The monoisotopic mass of 1-chloro-3-nitronaphthalene is reported to be 207.0087061 Da. echemi.comnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with errors in the parts-per-million (ppm) range, which provides strong evidence for the compound's identity and elemental formula. This level of accuracy is invaluable for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for 1-Chloro-3-nitronaphthalene

| Parameter | Value | Reference |

| Molecular Formula | C10H6ClNO2 | |

| Theoretical Exact Mass (Monoisotopic) | 207.0087061 Da | echemi.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray diffraction study for 1-chloro-3-nitronaphthalene has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). However, the crystal structures of several closely related nitronaphthalene derivatives have been determined, offering insights into the likely solid-state structure of 1-chloro-3-nitronaphthalene.

For example, the crystal structure of 2-methoxy-1-nitronaphthalene (B3031550) has been reported to crystallize in the triclinic space group P-1. iucr.orgresearchgate.net Another related compound, 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, crystallizes in the monoclinic space group P21/c. nih.gov These studies reveal that the naphthalene ring system is typically planar, with the nitro group often twisted out of the plane of the ring to varying degrees. The packing of these molecules in the crystal is influenced by intermolecular interactions such as π-π stacking and weak hydrogen bonds. It is anticipated that 1-chloro-3-nitronaphthalene would exhibit similar structural features, with the chlorine atom and nitro group influencing the electronic distribution and intermolecular packing in the solid state. The presence of the chloro and nitro substituents would likely lead to specific intermolecular interactions that dictate the crystal packing arrangement.

Table 3: Crystallographic Data for a Related Nitronaphthalene Derivative (2-methoxy-1-nitronaphthalene)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Volume (ų) | 972.63 (7) |

This table presents data for a related compound to illustrate typical crystallographic parameters for this class of molecules. iucr.orgresearchgate.net

Theoretical and Computational Investigations of 1 Chloro 3 Nitronaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and the resulting molecular structure and stability.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the ground state properties of molecules. mdpi.com This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.comcond-mat.de In practice, the Kohn-Sham method is employed, which reformulates the problem into solving for a set of non-interacting orbitals in an effective potential, with the effects of electron exchange and correlation bundled into a single term, the exchange-correlation (XC) functional. jussieu.fr

For molecules like 1-chloro-3-nitronaphthalene, DFT calculations are used to predict key structural and electronic parameters. The process typically begins with geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the equilibrium structure, including bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly used for relaxing molecular structures. aip.org The choice of the XC functional (e.g., LSDA, PBE, B3LYP) and the basis set (e.g., cc-pVDZ, 6-311G**) is crucial for obtaining accurate results. aip.orgaps.orgrsc.org

Once the optimized geometry is found, a variety of ground-state properties can be calculated. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Total Energy | (Value in Hartrees) | B3LYP/6-311G** |

| HOMO Energy | (Value in eV) | B3LYP/6-311G** |

| LUMO Energy | (Value in eV) | B3LYP/6-311G** |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-311G** |

| Dipole Moment | (Value in Debye) | B3LYP/6-311G** |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. While more computationally demanding than DFT, they can offer higher accuracy, often serving as benchmarks.

For a molecule like 1-chloro-3-nitronaphthalene, high-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, particularly CCSD(T), can provide very accurate ground-state energies and properties. aip.org These methods systematically improve upon the Hartree-Fock approximation by including electron correlation to a greater extent. CCSD(T) is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate results for small to medium-sized molecules when large basis sets are used. aip.org Such benchmark calculations are invaluable for validating the accuracy of more computationally efficient methods like DFT for larger or more complex systems.

Excited State Calculations and Photophysical Modeling

The interaction of 1-chloro-3-nitronaphthalene with light, leading to electronic excitation and subsequent decay processes, can be modeled using advanced computational techniques. These calculations are essential for understanding its photophysical properties, such as absorption, fluorescence, and the non-radiative pathways that dominate the excited-state dynamics of many nitroaromatic compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of medium to large molecules. acs.orgrsc.org It extends the framework of DFT to time-dependent phenomena, allowing for the calculation of vertical excitation energies, which correspond to the absorption of light. researchgate.net These energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the molecule's UV-Visible absorption spectrum.

For nitroaromatic compounds like 1-nitronaphthalene (B515781), TD-DFT calculations have been performed using functionals like PBE0 with basis sets such as 6-311++G(d,p) to identify the nature of the excited states. researchgate.net Calculations show that the first singlet excited state (S₁) in these molecules is typically of a ππ* character. nsf.gov The solvent environment is often included in these models using approaches like the Polarizable Continuum Model (PCM) to account for the effect of solvent polarity on the excitation energies. researchgate.net TD-DFT can also be used to optimize the geometry of the first excited state (S₁), which is crucial for modeling fluorescence (emission) from this state. The energy difference between the S₁ state at its optimized geometry and the ground state (S₀) corresponds to the emission energy.

Table 2: Representative TD-DFT Calculated Excitation Energies for 1-Nitronaphthalene in Various Solvents (Data adapted from studies on the closely related compound 1-nitronaphthalene to illustrate the output of TD-DFT calculations.)

| Solvent | Polarity Index | Calculated Excitation Energy (eV) researchgate.net |

|---|---|---|

| Cyclohexane (B81311) | 0.2 | 2.38 |

| Methanol | 5.1 | 2.33 |

While TD-DFT is effective for describing absorption and emission, it often fails to accurately describe the complex electronic states involved in nonradiative decay processes. For these phenomena, multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) is a powerful approach for studying such processes. nih.gov

The photophysics of nitroaromatic compounds is typically characterized by very low or non-existent fluorescence, which is due to highly efficient nonradiative decay channels. nih.govnih.gov One of the most important of these channels is intersystem crossing (ISC), a spin-forbidden transition from a singlet excited state (e.g., S₁) to a triplet state (e.g., T₁). acs.org CASPT2//CASSCF calculations on nitrobenzene (B124822) and nitronaphthalenes have been instrumental in mapping the potential energy surfaces of the excited states. nih.govacs.org These studies have shown that the S₁ state can efficiently cross over to a nearby triplet state (often T₂), a process facilitated by a small energy gap and significant spin-orbit coupling. researchgate.netnih.gov This ultrafast ISC, sometimes occurring on femtosecond timescales, populates the triplet manifold, effectively quenching any potential fluorescence from the S₁ state. researchgate.netacs.org

Furthermore, these methods can locate conical intersections, which are points of degeneracy between two electronic states that provide extremely fast, efficient pathways for internal conversion (IC), another nonradiative process that returns the molecule to the ground state. nih.govdiva-portal.org The presence of accessible conical intersections and efficient ISC pathways explains the characteristic lack of emission in many simple nitroaromatic compounds. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of potential pathways, the identification of transient intermediates and transition states, and the calculation of activation energies.

For electrophilic reactions involving nitronaphthalenes, computational studies can provide detailed mechanistic insights. For instance, in the superelectrophilic activation of 1-nitronaphthalene, computational studies were used to suggest the most likely structure of the reactive dicationic species. researchgate.net

The general approach involves using a method like DFT to map the potential energy surface of the reaction. The structures of reactants, products, and any intermediates are optimized. Transition state (TS) structures, which represent the energy maxima along the reaction coordinate, are located using specialized algorithms. A key step is to perform a frequency calculation on the located stationary points. A stable minimum (reactant, product, or intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that connects the reactant and product.

Once the energies of the reactants, transition states, and products are known, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, with the height of the energy barriers (activation energies) determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be predicted. This approach has been widely applied to various reaction types, including cycloadditions and reactions involving electrophilic species. mdpi.comresearchgate.net

Transition State Analysis in Organic Transformations

Theoretical studies, particularly using density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms involving substituted naphthalenes like 1-chloro-3-nitronaphthalene. Transition state analysis helps in understanding the regioselectivity and kinetics of organic transformations.

In electrophilic aromatic substitution reactions, the existing substituents on the naphthalene (B1677914) ring direct the incoming electrophile to specific positions. For a chloro-substituted naphthalene, the chlorine atom is an ortho-, para-directing group due to its resonance effect, although it is deactivating due to its inductive effect. Conversely, the nitro group is a strong deactivating and meta-directing group.

For instance, in the nitration of 1-chloronaphthalene (B1664548), the nitro group is directed to the positions ortho and para to the chlorine atom. Computational studies on similar systems, like the nitration of 1,2-dichloronaphthalene, show that the transition state for nitration at the position analogous to C3 in 1-chloro-3-nitronaphthalene is stabilized, leading to a lower activation energy compared to other positions. smolecule.com This stabilization arises from a combination of electronic and steric factors. smolecule.com

The table below presents a hypothetical comparison of activation energies for the nitration at different positions of 1-chloronaphthalene, illustrating the directing effects.

Table 1: Hypothetical Relative Activation Energies for Nitration of 1-Chloronaphthalene This table is illustrative and based on general principles of electrophilic aromatic substitution.

| Position of Nitration | Relative Activation Energy (kcal/mol) |

|---|---|

| 2 | Lower |

| 4 | Lowest |

| 5 | Higher |

Solvent Effects on Reaction Dynamics

The solvent environment can significantly influence the dynamics and outcomes of chemical reactions involving polar molecules like 1-chloro-3-nitronaphthalene. Both non-specific and specific solvent-solute interactions play a role.

Theoretical models such as the polarized continuum model (PCM) are used to study solvent effects on reaction kinetics and equilibria. researchgate.net Studies on related compounds, such as 1-nitronaphthalene, have shown that solvent polarity can affect excited-state dynamics, including intersystem crossing rates. researchgate.net For example, an increase in solvent polarity can lead to a decrease in the excitation energy of 1-nitronaphthalene. researchgate.net

The rate of a reaction can be influenced by the solvent's ability to stabilize the transition state relative to the reactants. For nucleophilic aromatic substitution reactions, polar aprotic solvents often accelerate the reaction by solvating the cation while leaving the nucleophile relatively free. In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, potentially slowing the reaction. psu.edu

The table below summarizes the general effects of different solvent types on reaction rates for a typical nucleophilic aromatic substitution.

Table 2: General Solvent Effects on Nucleophilic Aromatic Substitution Reactions

| Solvent Type | Example Solvents | General Effect on Reaction Rate |

|---|---|---|

| Polar Aprotic | Acetonitrile (B52724), Dimethylformamide (DMF) | Rate enhancement |

| Polar Protic | Water, Methanol, Ethanol (B145695) | Rate may decrease due to nucleophile solvation |

Investigations into the photoconversion of 1-chloronaphthalene have demonstrated a clear solvent effect, with reaction rates varying significantly across different organic solvents. researchgate.net The hydrogen-donating ability and electron-withdrawing potential of the solvent were identified as key factors influencing the reaction. researchgate.net Similarly, for 1,4-dinitrobenzene, the rate of intramolecular electron exchange was found to be dependent on the solvent's longitudinal correlation time. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules like 1-chloro-3-nitronaphthalene. By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of conformational changes.

For a molecule like 1-chloro-3-nitronaphthalene, the primary conformational flexibility arises from the rotation of the nitro group relative to the naphthalene plane. MD simulations can quantify the rotational barrier and the population of different rotamers. These simulations typically employ a force field to describe the potential energy of the system as a function of its atomic coordinates. nih.govliverpool.ac.uk

In related systems, such as naphthalene bis-sulfonamides, MD simulations have been used to study the interconversion between different rotational states ('cis' and 'trans') and their binding to proteins. chemrxiv.org These studies can calculate the interaction energies and stability of different conformers in various environments. chemrxiv.org

Explicit solvent MD simulations can also provide detailed insights into how solvent molecules interact with different parts of the solute. For example, in simulations of 4-amino-3-nitronaphthalene-1-sulfonate, water molecules were shown to form a distinct hydration shell around the sulfonate group, while a less polar solvent like ethanol showed preferential interaction with the nitro group. smolecule.com

The following table illustrates the type of data that can be obtained from MD simulations for the conformational analysis of 1-chloro-3-nitronaphthalene.

Table 3: Hypothetical Conformational Analysis Data from MD Simulations

| Conformational Parameter | Value |

|---|---|

| Dihedral Angle (C2-C3-N-O) | 10° ± 5° |

| Rotational Energy Barrier of Nitro Group | 2-4 kcal/mol |

Environmental Behavior and Degradation Pathways of 1 Chloro 3 Nitronaphthalene Analogs

Occurrence and Distribution in Environmental Compartments

The release of 1-chloro-3-nitronaphthalene and related compounds into the environment can occur through various waste streams associated with their production and application. nih.gov Their physicochemical properties influence their partitioning and persistence in different environmental compartments.

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds that includes nitronaphthalenes, are found in the atmosphere. acs.orgcopernicus.org Their presence is a result of both direct emissions from sources like diesel combustion engines and secondary reactions involving the nitration of parent polycyclic aromatic hydrocarbons (PAHs). copernicus.org While nitro-PAHs can be degraded by photolysis in the atmosphere, they tend to be more persistent in water and soil. nih.gov

The formation of nitronaphthalenes in the atmosphere can occur through various mechanisms. For instance, the nitration of naphthalene (B1677914) in aqueous systems, such as atmospheric hydrometeors, can be initiated by reactants like nitric acid, nitrogen dioxide, and peroxynitrous acid. acs.org Studies have shown that the electrophilic nitration of naphthalene, which can occur in acidic aerosols in the presence of nitric acid and oxidants, preferentially forms 1-nitronaphthalene (B515781). acs.org Furthermore, the photolysis of certain nitronaphthalenes has been studied to understand their degradation pathways and the formation of secondary products under atmospheric conditions. copernicus.org For example, the photolysis of 1-nitronaphthalene (1NN), 2-nitronaphthalene (B181648) (2NN), and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) has been investigated, revealing the formation of various acids and other decomposition products. copernicus.org

Due to their water solubility, nitroaromatic compounds can contaminate surface and groundwater resources. researchgate.net Once in aquatic and soil systems, their persistence can be significant. nih.gov For example, while nitronaphthalene was found to be a dominant contaminant in the nonaqueous phase at a contaminated site, more water-soluble compounds like 1,3-dinitrobenzene (B52904) and 1,2-chloronitrobenzene were major aqueous contaminants. mountainscholar.org

The presence of these compounds in soil and water has prompted research into their degradation. Studies have investigated the degradation of naphthalene derivatives in aqueous solutions using advanced oxidation processes, such as the activation of peroxymonosulfate (B1194676) by nano-MoO2, which has shown high degradation efficiency for compounds like 1-chloronaphthalene (B1664548) and 1-nitronaphthalene. unito.it The contamination of soil and groundwater by nitroaromatic compounds is a serious concern due to their potential toxicity and persistence. nih.gov

Biotransformation and Microbial Degradation Pathways

Microorganisms have demonstrated the ability to adapt and evolve pathways to degrade synthetic compounds like 1-chloro-3-nitronaphthalene and its analogs, often utilizing them as sources of carbon, nitrogen, and energy. nih.gov

The microbial degradation of nitroaromatic compounds is a key area of research for bioremediation. Bacteria, in particular, have been shown to metabolize these compounds. For instance, Pseudomonas putida 2NP8, when grown on 3-nitrophenol, can transform a variety of nitroaromatic compounds, including 1-nitronaphthalene. nih.gov The initial transformation rates for many of these compounds were found to be comparable to that of the growth substrate. nih.gov

A crucial enzyme in the initial stages of the aerobic degradation of many aromatic compounds is dioxygenase. In the case of 1-nitronaphthalene, a three-component dioxygenase, NinAaAbAcAd, has been identified in Sphingobium sp. strain JS3065. nih.govasm.org This enzyme catalyzes the initial step in the degradation pathway, leading to the formation of 1,2-dihydroxynaphthalene. nih.govasm.org This dioxygenase also exhibits activity towards other nitro-substituted monoaromatic substrates. nih.gov

The degradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065 proceeds through a pathway that shares intermediates with the well-established naphthalene degradation pathway. nih.govasm.org Following the initial dioxygenation to 1,2-dihydroxynaphthalene, the subsequent steps are believed to follow the pathway for naphthalene degradation. nih.govasm.org This represents a novel catabolic pathway for 1-nitronaphthalene. nih.govasm.org

In other instances, the biotransformation of nitroaromatic compounds by strains like Pseudomonas putida 2NP8 has been shown to produce various metabolites. For example, the transformation of nitrobenzene (B124822) by these cells resulted in the formation of nitrosobenzene, hydroxylaminobenzene, aminophenol, and other compounds. nih.gov The identification of these intermediates is crucial for understanding the complete metabolic pathway and the mechanisms of degradation.

Photodegradation in Environmental Matrices

Photodegradation is a significant abiotic process that contributes to the transformation of nitroaromatic compounds in the environment, particularly in the atmosphere and in sunlit surface waters. The absorption of solar radiation can lead to the photochemical transformation of these compounds. acs.org

Theoretical studies on 1-nitronaphthalene have indicated that upon exposure to UVA and UVB radiation, the molecule undergoes an efficient intersystem crossing to a triplet excited state. acs.org From this triplet state, the molecule can either return to its ground state or undergo a photodegradation process. acs.org Experimental studies on the photolysis of 1-nitronaphthalene and other nitro-PAHs under simulated sunlight conditions have identified various degradation products, including acids like nitrous, formic, acetic, and nitric acid, as well as other compounds such as 1- and 2-naphthol (B1666908) and nitrobenzoic acid. copernicus.org

In aqueous environments, the photochemistry of 1-nitronaphthalene can be a source of reactive species like singlet oxygen and radicals. acs.orga2bchem.com The triplet state of 1-nitronaphthalene can react with oxygen, leading to the formation of these reactive species, which can then participate in further degradation reactions. acs.org The rate of decay of the triplet state has been found to be dependent on the pH of the medium. acs.org Furthermore, the presence of halides in the water can also influence the photochemical reactions. acs.org

Direct Photolysis under Simulated Solar Radiation

Direct photolysis is a significant degradation pathway for nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment, particularly for those present in the gas phase. researchgate.net The process is initiated when a molecule absorbs light, specifically in the solar spectrum range (λ > 290 nm), leading to its excitation and subsequent chemical transformation. nih.gov For analogs such as nitronaphthalenes, this process is highly dependent on the specific isomer and the orientation of the nitro group relative to the aromatic ring system. researchgate.net

Research on 1-nitronaphthalene, a close analog, shows that upon absorption of solar radiation (UVA or UVB), the molecule is promoted to an excited singlet state, which then efficiently undergoes an intersystem crossing to a triplet excited state (³(πOπ*)). acs.org This triplet state is the primary precursor to the photodegradation process. acs.org The orientation of the nitro group is a critical factor influencing the photolysis rate; a larger torsion angle of the nitro group relative to the naphthalene plane generally leads to a faster photodegradation rate. walshmedicalmedia.com This relationship suggests that the mechanism involves an intramolecular rearrangement from the excited state. acs.orgwalshmedicalmedia.com The photodegradation quantum yield of compounds like 1-nitronaphthalene can be significantly reduced by the presence of molecular oxygen. walshmedicalmedia.com

Studies conducted under simulated solar conditions have determined the apparent photolysis kinetics, quantum yields, and half-lives for various nitro-PAHs. nih.gov For instance, the photolysis of 1-nitronaphthalene is a major atmospheric loss process, with a reported atmospheric lifetime of approximately 0.5 to 1 hour. researchgate.net In contrast, 2-nitronaphthalene, where the nitro group lies more in the plane of the aromatic structure, is considerably more resistant to photolysis, with a much longer lifetime of several hours. researchgate.netwalshmedicalmedia.com The primary photoproducts identified from the photolysis of 1-nitronaphthalene include 1,4-naphthoquinone. researchgate.net Experiments in outdoor photoreactors have also detected the formation of various acids, such as nitrous, formic, and nitric acid, as well as smaller quantities of 1-naphthol (B170400) and 2-carboxybenzaldehyde (B143210) from the decomposition of nitronaphthalenes. copernicus.org

Photodegradation Data for 1-Nitronaphthalene Analogs

| Compound | Photolysis Rate | Calculated Lifetime | Conditions / Notes | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene (1NN) | 0.07 – 0.13 × JNO2 | ≤ 1 hour | Gas-phase photolysis. Lifetime calculated for JNO2 of 0.312 min-1. | researchgate.net |

| 2-Nitronaphthalene (2NN) | 0.005 – 0.018 × JNO2 | ~177 min (~3 hours) | Gas-phase photolysis. Significantly more photoinert than 1NN. | researchgate.netwalshmedicalmedia.com |

| 2-Methyl-1-nitronaphthalene (2M1NN) | Not specified | ≤ 15 min | Gas-phase photolysis. | researchgate.net |

Indirect Photochemical Reactions with Environmental Radicals

In addition to direct photolysis, 1-chloro-3-nitronaphthalene and its analogs can undergo indirect photochemical reactions. In these processes, the nitro-PAH molecule, upon absorbing light, acts as a photosensitizer, transferring its energy to other molecules or reacting with its environment to generate highly reactive species, such as environmental radicals. These radicals, in turn, can degrade the compound itself or other pollutants. nih.govrsc.org

A key analog, 1-nitronaphthalene (1NN), has been shown to be a potent photosensitizer. researchgate.net Upon irradiation, it forms a highly reactive excited triplet state (³1NN*). nih.govrsc.org This triplet state is capable of oxidizing various species present in atmospheric and surface waters, leading to the formation of hydroxyl radicals (•OH), which are powerful and non-selective oxidants. nih.govrsc.org

The generation of hydroxyl radicals can occur through two primary pathways involving the ³1NN* state:

Reaction with hydroxide (B78521) ions (OH⁻): The excited triplet state of 1-nitronaphthalene reacts with hydroxide ions to yield a hydroxyl radical and the 1-nitronaphthalene radical anion (1NN⁻•). nih.govrsc.org In the presence of oxygen, the radical anion can lead to the formation of hydrogen peroxide, which itself can photolyze to produce more •OH. nih.gov

Reaction with water (H₂O): The ³1NN* state can also directly oxidize water to produce hydroxyl radicals. This pathway is considered the main source of •OH at circumneutral pH. nih.govrsc.org

Furthermore, the excited triplet state of 1-nitronaphthalene can react with other environmental species, such as nitrite (B80452) (NO₂⁻). This reaction oxidizes nitrite to the nitrogen dioxide radical (•NO₂). nih.gov The generated •NO₂ can then react with another excited 1-nitronaphthalene molecule, leading to the formation of dinitronaphthalene isomers. nih.gov These indirect pathways highlight the dual role of nitronaphthalene analogs as both pollutants and photochemical sources of reactive radicals that drive further chemical transformations in the environment. nih.govresearchgate.net

Rate Constants for Indirect Photochemical Reactions of the 1-Nitronaphthalene (1NN) Triplet State

| Reactant | Product | Second-Order Rate Constant (k) (M-1 s-1) | Conditions | Reference |

|---|---|---|---|---|

| Hydroxide ion (OH⁻) | •OH + 1NN⁻• | (1.66 ± 0.08) × 10⁷ | Aqueous solution | nih.govrsc.org |

| Water (H₂O) | •OH + other products | 3.8 ± 0.3 | Aqueous solution, pH 6.5 | nih.govrsc.org |

| Nitrite (NO₂⁻) | •NO₂ | (3.36 ± 0.28) × 10⁹ | Aqueous solution, pH 6.5 | nih.gov |

| Nitrite (NO₂⁻) | •NO₂ | (3.56 ± 0.11) × 10⁸ | Aqueous solution, pH 2.0 | nih.gov |

| Oxygen (O₂) | Quenching | (1.95 ± 0.05) × 10⁹ | Aqueous solution | acs.org |

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for 1-Chloro-3-nitronaphthalene, providing the necessary separation from interfering compounds. Both high-performance liquid chromatography and gas chromatography are extensively used.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds, including 1-Chloro-3-nitronaphthalene. Reversed-phase (RP) HPLC is the most common mode employed for this purpose. wikipedia.orgphenomenex.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

For the separation of chloronitronaphthalenes, a C18 column is a popular choice for the stationary phase. sielc.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to improve peak shape and resolution. sielc.comsielc.com The gradient elution, where the composition of the mobile phase is changed over the course of the analysis, allows for the effective separation of compounds with varying polarities. A typical analysis might involve a gradient of increasing acetonitrile concentration in water. nih.gov Detection is commonly achieved using a Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, aiding in compound identification. nih.gov For instance, in the analysis of related compounds, a detection wavelength of 230 nm has been successfully used. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitronaphthalene Compounds

| Parameter | Details | Source(s) |

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.01M KH2PO4 buffer (pH 2.5):methanol:acetonitrile (35:52:13 v/v/v) | nih.gov |

| Mobile Phase B | Methanol:acetonitrile (80:20 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Photo Diode Array (PDA) at 230 nm | nih.gov |

This table provides an example of HPLC conditions used for the analysis of 1-nitronaphthalene (B515781), an impurity related to 1-fluoronaphthalene. These conditions can serve as a starting point for the development of a specific method for 1-Chloro-3-nitronaphthalene.

Gas Chromatography (GC) Coupled with Various Detectors

Gas Chromatography (GC) is another powerful technique for the analysis of semi-volatile compounds like 1-Chloro-3-nitronaphthalene. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Given the presence of both a nitro group and a chlorine atom, 1-Chloro-3-nitronaphthalene is well-suited for detection by specific detectors such as the Electron Capture Detector (ECD) and the Nitrogen-Phosphorus Detector (NPD). The ECD is highly sensitive to halogenated compounds, while the NPD is selective for compounds containing nitrogen and phosphorus. nemi.govepa.gov EPA Method 8091 specifically outlines the use of GC with either an ECD or NPD for the analysis of nitroaromatics and cyclic ketones in various matrices. epa.gov This method often utilizes wide-bore capillary columns. epa.gov For the separation of nitroaromatics, a dimethyl polysiloxane column has been shown to be effective. dtic.mildtic.mil

A potential challenge in GC analysis is the co-elution of different isomers or compounds with similar retention times. In such cases, confirmation on a second column with a different stationary phase or analysis by GC-Mass Spectrometry (GC-MS) is recommended. epa.gov

Table 2: Recommended GC Detectors for 1-Chloro-3-nitronaphthalene Analysis

| Detector | Principle of Operation | Selectivity | Source(s) |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. | Highly sensitive to halogenated compounds, nitro groups, and other electron-withdrawing groups. | nemi.govepa.gov |

| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector that shows enhanced response to compounds containing nitrogen and phosphorus. | Highly selective for nitrogen- and phosphorus-containing compounds over hydrocarbons. | nemi.govdtic.mildtic.mil |

Hyphenated Techniques for Enhanced Sensitivity and Specificity

To overcome the limitations of single-detector systems and to handle complex environmental samples, hyphenated techniques that couple chromatography with mass spectrometry or other sensitive detection methods are indispensable.

GC-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive tool for the analysis of complex mixtures. diva-portal.orgnih.gov After separation on the GC column, the analyte molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

For 1-Chloro-3-nitronaphthalene, electron ionization (EI) is a common ionization technique. The fragmentation pattern can be predicted based on the structure of the molecule and by comparison with similar compounds. The mass spectrum of the closely related 1-chloro-3-nitrobenzene (B92001) shows a molecular ion peak and fragment ions corresponding to the loss of the nitro group and the chlorine atom. nist.gov Similarly, the mass spectrum of 1-nitronaphthalene provides insight into the fragmentation of the naphthalene (B1677914) ring system. nist.gov The expected fragmentation of 1-Chloro-3-nitronaphthalene would likely involve the loss of NO2, Cl, and combinations thereof, as well as fragmentation of the naphthalene core.

HPLC Coupled with Chemiluminescence or Fluorescence Detection

For analytes that are present at ultra-trace levels, coupling HPLC with highly sensitive detection methods like chemiluminescence or fluorescence can significantly lower detection limits.

Nitroaromatic compounds like 1-Chloro-3-nitronaphthalene are typically non-fluorescent or weakly fluorescent. nih.gov However, they can be chemically modified (derivatized) to produce highly fluorescent products. A common strategy is the reduction of the nitro group to an amino group, which can then be reacted with a fluorescent labeling agent. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) are widely used for the derivatization of primary amines, forming intensely fluorescent isoindole derivatives that can be readily detected. nih.govresearchgate.netresearchgate.netspringernature.comnih.gov This pre-column derivatization approach dramatically enhances the sensitivity of HPLC analysis.

Chemiluminescence detection is another highly sensitive technique that can be coupled with HPLC for the analysis of nitro-PAHs. worldscientific.comacs.org In this method, a chemical reaction produces light, and the intensity of this light is proportional to the concentration of the analyte. For some nitro-PAHs, detection can be achieved after post-column reduction and reaction with a chemiluminescent reagent.

Sample Preparation and Enrichment Strategies

The analysis of 1-Chloro-3-nitronaphthalene in environmental samples such as water and soil often requires a pre-concentration or clean-up step to remove interfering matrix components and to enrich the analyte to a detectable level. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. scielo.brnih.govuoa.gr

The choice of the SPE sorbent is critical and depends on the properties of the analyte and the sample matrix. For the extraction of moderately non-polar compounds like chloronitronaphthalenes from aqueous samples, reversed-phase sorbents such as C18 (octadecylsilica) are commonly employed. scielo.br The general procedure involves passing the water sample through the C18 cartridge, where the analyte is retained. After washing the cartridge to remove polar interferences, the analyte is eluted with a small volume of an organic solvent like methylene (B1212753) chloride or acetonitrile. scielo.br For soil samples, an initial solvent extraction (e.g., with acetone) may be necessary before proceeding with SPE for cleanup. dtic.mil

Table 3: Common Sorbents for Solid-Phase Extraction of Nitroaromatic Compounds